molecular formula C7H14OSi B092187 Silane, (ethoxyethynyl)trimethyl- CAS No. 1000-62-0

Silane, (ethoxyethynyl)trimethyl-

Cat. No.: B092187
CAS No.: 1000-62-0
M. Wt: 142.27 g/mol
InChI Key: FKMCADCEOYUAFV-UHFFFAOYSA-N
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Description

Silane, (ethoxyethynyl)trimethyl- is an organosilicon compound characterized by a trimethylsilane group bonded to an ethoxyethynyl moiety. These compounds typically serve as intermediates in organic synthesis, leveraging their reactive ethynyl and silane groups for cross-coupling reactions or polymer modifications.

Properties

CAS No.

1000-62-0

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

2-ethoxyethynyl(trimethyl)silane

InChI

InChI=1S/C7H14OSi/c1-5-8-6-7-9(2,3)4/h5H2,1-4H3

InChI Key

FKMCADCEOYUAFV-UHFFFAOYSA-N

SMILES

CCOC#C[Si](C)(C)C

Canonical SMILES

CCOC#C[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl- (CAS 31491-20-0)

  • Structure : Features a phenylethenyl group with an ethoxy substituent attached to a trimethylsilane core.
  • Reactivity : The phenyl group enhances stability, while the ethoxyethynyl moiety facilitates nucleophilic additions.
  • Applications : Used in photoresist materials and as a ligand in catalytic systems .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

  • Structure : Contains a boron-containing dioxaborolane ring linked to an ethynyl-silane group.
  • Reactivity : The boron group enables Suzuki-Miyaura cross-coupling reactions, while the silane moiety aids in steric protection.
  • Synthesis : Achieved via reaction with potassium hydrogen carbonate in 1,2-dimethoxyethane (92% yield) .

Silane, (4-iodo-1-butynyl)trimethyl- (CAS 41423-29-4)

  • Structure : A terminal iodoalkyne bonded to a trimethylsilane group.
  • Reactivity: The iodine atom allows for halogen-exchange reactions, useful in Sonogashira couplings.
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Physicochemical Properties Comparison

Property Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl- Trimethyl((dioxaborolan-yl)ethynyl)silane (4-Iodo-1-butynyl)trimethylsilane
Molecular Formula C₁₃H₂₀O₂Si C₁₁H₂₁BO₂Si C₇H₁₃ISi
Molecular Weight 236.38 g/mol 224.18 g/mol 252.17 g/mol
Boiling Point Not reported Not reported Not reported
Key Functional Groups Ethoxyethenyl, Silane Boron-dioxaborolane, Ethynyl, Silane Iodoalkyne, Silane
Synthetic Yield Not specified 92% Not specified

Reactivity and Stability

  • Silane, (ethoxyethynyl)trimethyl- Analogs : Ethoxy groups improve solubility in polar solvents but may reduce thermal stability compared to alkyl-substituted silanes .
  • Boron-Containing Silanes : The dioxaborolane ring enhances stability under acidic conditions, making these compounds suitable for iterative coupling reactions .
  • Iodoalkyne Silanes : Prone to photodegradation due to the labile C–I bond, requiring storage in dark conditions .

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